An In-depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide
An In-depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Trifluoromethyl)benzohydrazide, a key intermediate in medicinal chemistry and drug development.
Chemical and Physical Properties
3-(Trifluoromethyl)benzohydrazide is a white to beige crystalline solid.[1] Its core structure consists of a benzene ring substituted with a trifluoromethyl group at the meta position and a hydrazide functional group. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and biological activity.[1]
Table 1: Chemical and Physical Properties of 3-(Trifluoromethyl)benzohydrazide
| Property | Value | Reference |
| IUPAC Name | 3-(trifluoromethyl)benzohydrazide | |
| Synonyms | 3-(Trifluoromethyl)benzoic acid hydrazide, m-(Trifluoromethyl)benzohydrazide | |
| CAS Number | 22227-25-4 | |
| Molecular Formula | C₈H₇F₃N₂O | |
| Molecular Weight | 204.15 g/mol | |
| Appearance | White to beige crystalline solid | [1] |
| Melting Point | Approximately 172-175 °C | [1] |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [1] |
| Predicted pKa | 11.93 ± 0.10 |
Synthesis of 3-(Trifluoromethyl)benzohydrazide
The primary synthetic route to 3-(Trifluoromethyl)benzohydrazide involves the reaction of a 3-(trifluoromethyl)benzoyl derivative, such as the corresponding acid, ester, or acyl chloride, with hydrazine.
General Reaction Scheme
Caption: General synthesis of 3-(Trifluoromethyl)benzohydrazide.
Detailed Experimental Protocol: Synthesis from Methyl 3-(Trifluoromethyl)benzoate
This protocol is based on the common method of hydrazinolysis of an ester.
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(trifluoromethyl)benzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 3-(Trifluoromethyl)benzohydrazide, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold distilled water to remove any remaining hydrazine hydrate.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the trifluoromethyl-substituted benzene ring, as well as signals for the -NH and -NH₂ protons of the hydrazide group. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7.5-8.5 ppm). The hydrazide protons will appear as broader signals, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling).
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (204.15 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide group and parts of the aromatic ring.
Reactivity and Chemical Transformations
The hydrazide functional group in 3-(Trifluoromethyl)benzohydrazide is the primary site of its reactivity. It can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reactivity is crucial for its use as a building block in the synthesis of more complex molecules.
Caption: Reaction of 3-(Trifluoromethyl)benzohydrazide with aldehydes or ketones.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[2]
Biological Activity and Potential Applications
While direct studies on the biological activity of 3-(Trifluoromethyl)benzohydrazide are limited, the broader classes of benzohydrazide and trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological properties.
Enzyme Inhibition
Derivatives of the isomeric 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[3] This suggests that derivatives of 3-(Trifluoromethyl)benzohydrazide could also be explored for similar inhibitory activities. The general structure of these inhibitors often involves a hydrazone linkage formed from the benzohydrazide.
Antimicrobial Activity
Benzohydrazide derivatives are known to possess antimicrobial properties.[4] The trifluoromethyl group is often incorporated into drug candidates to enhance their efficacy. Therefore, derivatives of 3-(Trifluoromethyl)benzohydrazide are promising candidates for the development of new antibacterial and antifungal agents.
Caption: Potential applications of 3-(Trifluoromethyl)benzohydrazide.
Conclusion
3-(Trifluoromethyl)benzohydrazide is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, and its reactive hydrazide moiety allows for the facile creation of diverse molecular libraries. Further investigation into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential, particularly in the areas of neurodegenerative diseases and infectious diseases.
References
- 1. chembk.com [chembk.com]
- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of substituted-benzoyl hydrazino pyrimidines. [wisdomlib.org]

